molecular formula C22H42F4 B12984391 9,9,10,10-Tetrafluorodocosane

9,9,10,10-Tetrafluorodocosane

Cat. No.: B12984391
M. Wt: 382.6 g/mol
InChI Key: ORGNMUZIJZTQQX-UHFFFAOYSA-N
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Description

9,9,10,10-Tetrafluorodocosane: is a fluorinated hydrocarbon compound characterized by the presence of four fluorine atoms attached to the 9th and 10th carbon atoms of a docosane chain. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated hydrocarbons are known for their stability, resistance to degradation, and unique interactions with other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluorodocosane typically involves the fluorination of docosane. One common method is the direct fluorination of docosane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination (ECF) or the use of fluorinating agents like cobalt trifluoride (CoF3). These methods allow for the controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired tetrafluorinated product.

Chemical Reactions Analysis

Types of Reactions: 9,9,10,10-Tetrafluorodocosane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: While the fluorinated carbons are relatively inert, the non-fluorinated parts of the molecule can undergo oxidation and reduction reactions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, particularly at the non-fluorinated carbon atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, 9,9,10,10-Tetrafluorodocosane is used as a model compound to study the effects of fluorination on hydrocarbon stability and reactivity. It is also used in the synthesis of other fluorinated compounds and materials.

Biology and Medicine: Fluorinated hydrocarbons like this compound are investigated for their potential use in drug delivery systems due to their stability and resistance to metabolic degradation. They are also studied for their interactions with biological membranes and proteins.

Industry: In the industrial sector, this compound is used as a lubricant and in the production of specialty polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 9,9,10,10-Tetrafluorodocosane is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms creates a strong carbon-fluorine bond, which is one of the strongest bonds in organic chemistry. This bond imparts stability to the molecule and makes it resistant to chemical and biological degradation. The compound’s interactions with other molecules are influenced by the electronegativity of fluorine, which can affect the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    9,9,10,10-Tetraethynyldocosane: This compound has ethynyl groups instead of fluorine atoms, resulting in different chemical properties and reactivity.

    9,9,10,10-Tetrahydrodocosane: This compound has hydrogen atoms instead of fluorine, making it less stable and more reactive compared to 9,9,10,10-Tetrafluorodocosane.

    9,10-Azaboraphenanthrene-containing compounds: These compounds contain boron and nitrogen atoms, offering unique electronic properties and applications in optoelectronics.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.

Properties

Molecular Formula

C22H42F4

Molecular Weight

382.6 g/mol

IUPAC Name

9,9,10,10-tetrafluorodocosane

InChI

InChI=1S/C22H42F4/c1-3-5-7-9-11-12-13-14-16-18-20-22(25,26)21(23,24)19-17-15-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

ORGNMUZIJZTQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(CCCCCCCC)(F)F)(F)F

Origin of Product

United States

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